REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[C:13](B3OC(C)(C)C(C)(C)O3)[CH:12]=[C:11]([CH3:24])[CH:10]=2)[N:3]=1.Br[C:26]1[S:30][CH:29]=[N:28][CH:27]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[C:13]([C:26]3[S:30][CH:29]=[N:28][CH:27]=3)[CH:12]=[C:11]([CH3:24])[CH:10]=2)[N:3]=1 |f:3.4.5,6.7.8.9.10|
|
Name
|
Intermediate 18
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC=C1)NC1=CC(=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
|
Name
|
|
Quantity
|
59.9 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CN=CS1
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
Name
|
cesium carbonate
|
Quantity
|
437 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
30.7 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was purged
|
Type
|
CUSTOM
|
Details
|
flushed with Ar(g) four times
|
Type
|
ADDITION
|
Details
|
before adding dioxane (918 μL) and water (92 μL)
|
Type
|
CUSTOM
|
Details
|
Again, the system was purged
|
Type
|
CUSTOM
|
Details
|
flushed five times
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a celite plug
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography on silica gel (Biotage, 0-20% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1)NC1=CC(=CC(=C1)C1=CN=CS1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.372 mmol | |
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 55.5% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |